3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide, with the CAS Registry Number 145455-35-2, is a complex organic compound characterized by its intricate molecular structure and potential applications in medicinal chemistry. This compound is categorized under various classifications based on its chemical structure and functional groups, primarily as an amide and an amino compound.
This compound is classified as:
The synthesis of 3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide typically involves multi-step organic reactions that may include:
Specific reagents and conditions are crucial for each step to ensure high yields and purity. For example:
The molecular structure can be represented using various notations:
CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O
AYBCFPXLXOLPIZ-JIPXPUAJSA-N
The compound has a complex three-dimensional structure that can be analyzed using X-ray crystallography or NMR spectroscopy to determine its conformation and spatial arrangement of atoms.
This compound can participate in various chemical reactions typical for amides and amino compounds, including:
The reactivity depends on the functional groups present. For instance, the carbonyl group in the amide can undergo nucleophilic attack, leading to hydrolysis or further derivatization.
The mechanism of action for this compound in biological systems is not fully elucidated but may involve interactions with specific receptors or enzymes due to its structural features resembling known pharmacophores.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or enzyme inhibition, making further investigation into this compound's biological effects essential.
Some key physical properties include:
Chemical properties such as stability under various pH conditions or thermal stability are crucial for practical applications. The presence of multiple functional groups suggests potential reactivity under acidic or basic conditions.
This compound may find applications in:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1